Methyl 2-(3-hydroxycyclobutyl)acetate
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Overview
Description
Methyl 2-(3-hydroxycyclobutyl)acetate is an organic compound with the molecular formula C7H12O3 It is characterized by a cyclobutane ring substituted with a hydroxyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxycyclobutyl)acetate typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through a involving suitable precursors.
Esterification: The final step involves the esterification of the hydroxylated cyclobutane with acetic acid or its derivatives in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 2-(3-hydroxycyclobutyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Methyl 2-(3-hydroxycyclobutyl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxycyclobutyl)acetate involves its interaction with specific molecular targets, leading to various biochemical effects. The hydroxyl group and ester functionality play crucial roles in its reactivity and interactions with enzymes and receptors. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-hydroxycyclopropyl)acetate
- Methyl 2-(3-hydroxycyclopentyl)acetate
- Methyl 2-(3-hydroxycyclohexyl)acetate
Uniqueness
Methyl 2-(3-hydroxycyclobutyl)acetate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs
Properties
IUPAC Name |
methyl 2-(3-hydroxycyclobutyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)4-5-2-6(8)3-5/h5-6,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAIKRHUQZOPSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210462 |
Source
|
Record name | Cyclobutaneacetic acid, 3-hydroxy-, methyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801210462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1148130-31-7 |
Source
|
Record name | Cyclobutaneacetic acid, 3-hydroxy-, methyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801210462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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